N-(2-Acetamido)iminodiacetic acid

Catalog No.
S663473
CAS No.
26239-55-4
M.F
C6H10N2O5
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Acetamido)iminodiacetic acid

CAS Number

26239-55-4

Product Name

N-(2-Acetamido)iminodiacetic acid

IUPAC Name

2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C6H10N2O5/c7-4(9)1-8(2-5(10)11)3-6(12)13/h1-3H2,(H2,7,9)(H,10,11)(H,12,13)

InChI Key

QZTKDVCDBIDYMD-UHFFFAOYSA-N

SMILES

C(C(=O)N)N(CC(=O)O)CC(=O)O

Synonyms

ADA BUFFER;ADA;N-(CARBAMOYLMETHYL)IMINODIACETIC;N-(CARBAMOYLMETHYL)IMINODIACETIC ACID;N-(2-Amino-2-oxoethyl)-N-(carboxymethyl)-glycine;N-(2-ACETAMIDO)IMINODIACETIC ACID;N-(2-ACETAMINO)-IMINODIACETIC ACID;N-(2-ACETIMIDO)IMINODIACETIC ACID

Canonical SMILES

C(C(=O)N)N(CC(=O)O)CC(=O)O

Isomeric SMILES

C(C(=O)N)[NH+](CC(=O)O)CC(=O)[O-]

N-(2-Acetamido)iminodiacetic acid is a synthetic organic compound with the chemical formula C6H10N2O5C_6H_{10}N_2O_5. It is categorized as an alpha-amino acid and is structurally characterized by the presence of two carboxylic acid groups and an amide functional group. This compound is notable for its buffering properties, making it useful in various biochemical applications. The compound's systematic name is 2-[(carbamoylmethyl)(carboxymethyl)amino]acetic acid, and it has a molecular weight of approximately 190.154 g/mol .

Currently, there is no scientific research readily available describing a specific mechanism of action for ADA.

Safety information on ADA is limited. However, as with many organic compounds, it is advisable to handle it with care using appropriate personal protective equipment (PPE) in a well-ventilated environment [].

Diabetes research

Studies suggest that N-(2-AIDA) may improve glucose metabolism and increase the glomerular filtration rate in diabetic patients. This finding suggests it might have potential as a therapeutic agent for diabetic nephropathy, a complication of diabetes that affects kidney function. Source: Biosynth product page, FA15758:

Diagnostic tool development

N-(2-AIDA) exhibits pharmacokinetic properties similar to those of malonic acid, a substance used in certain diagnostic tests. This similarity suggests that N-(2-AIDA) could potentially be developed as a substitute or alternative diagnostic tool. However, further research is needed to explore this possibility. Source: Sigma-Aldrich product page, N-(2-Acetamido)-iminodiacetic acid for synthesis:

Typical of amino acids and carboxylic acids. Key reactions include:

  • Dissociation: The compound exhibits multiple dissociation constants, with significant thermodynamic studies indicating its behavior in aqueous solutions. For example, the second dissociation constant has been measured across a range of temperatures, demonstrating its stability and buffering capacity .
  • Amination: The compound can undergo further amination reactions, particularly involving nitrogen-containing compounds, to yield derivatives that may have enhanced biological activity or altered properties .

N-(2-Acetamido)iminodiacetic acid has been studied for its biological activity, particularly as an inhibitor of peptide deformylase, an enzyme involved in protein synthesis. This inhibition suggests potential applications in antimicrobial therapies, especially against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . Additionally, its ability to bind metal ions enhances its significance in biochemical pathways where metal co-factors are critical.

The synthesis of N-(2-Acetamido)iminodiacetic acid typically involves a two-step process:

  • Formation of Intermediate: A reactant with a specific structure reacts with a nitrogen-containing compound (e.g., ammonia) to form an intermediate product.
  • Amination Reaction: This intermediate is then reacted with an amination reagent to produce N-(2-Acetamido)iminodiacetic acid. The process is noted for its mild reaction conditions and high yields, making it suitable for large-scale production .

Purification steps often include recrystallization from solvents like methanol or ethanol to obtain high-purity products.

N-(2-Acetamido)iminodiacetic acid finds applications across various fields:

  • Biochemistry: Utilized as a buffer in biochemical assays due to its pKa value of approximately 6.6, which allows it to maintain pH stability in physiological ranges .
  • Pharmaceuticals: Its role as an enzyme inhibitor positions it as a candidate for drug development targeting bacterial infections.
  • Agriculture: Potential uses in agricultural chemistry for enhancing nutrient availability through chelation of metal ions.

Studies have indicated that N-(2-Acetamido)iminodiacetic acid interacts with various proteins and enzymes due to its structural features. Its ability to bind metal ions suggests potential roles in metalloprotein interactions, which are critical for many biological processes . Furthermore, investigations into its pharmacokinetics reveal insights into its absorption and distribution within biological systems.

N-(2-Acetamido)iminodiacetic acid shares structural similarities with several other compounds, particularly other amino acids and chelating agents. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
GlycineC₂H₅NO₂Simplest amino acid; no carboxylic acid group
Ethylenediaminetetraacetic AcidC₁₀H₁₅N₃O₈Stronger chelating agent; used in metal ion binding
N,N-Bis(carboxymethyl)glycineC₇H₁₃N₃O₈Known as tris; widely used as a buffer

Uniqueness of N-(2-Acetamido)iminodiacetic Acid:

  • N-(2-Acetamido)iminodiacetic acid uniquely combines properties of both amino acids and chelating agents, offering versatility in biochemical applications that other compounds may not provide.
  • Its specific inhibition of peptide deformylase distinguishes it from other similar compounds that may not exhibit such targeted biological activity.

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

190.05897142 g/mol

Monoisotopic Mass

190.05897142 g/mol

Heavy Atom Count

13

UNII

5C4R3O704E

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 41 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 8 of 49 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26239-55-4

Wikipedia

ADA_(buffer)

General Manufacturing Information

Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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